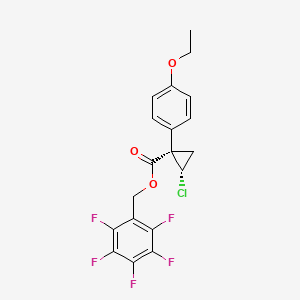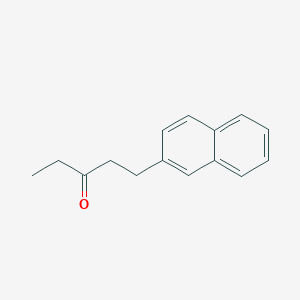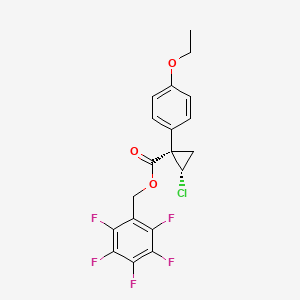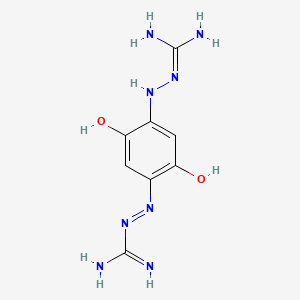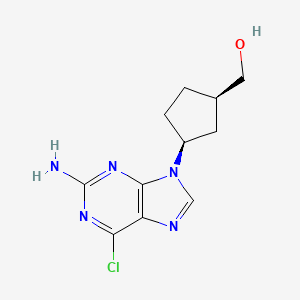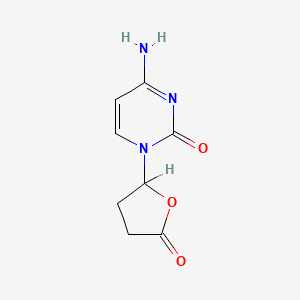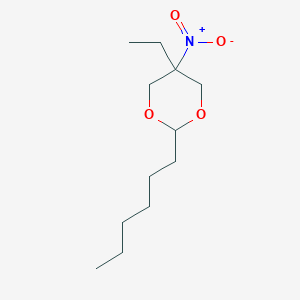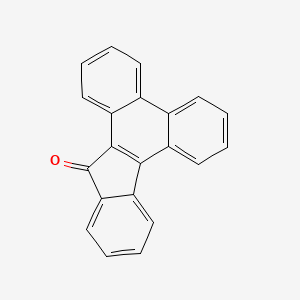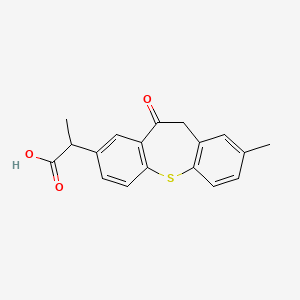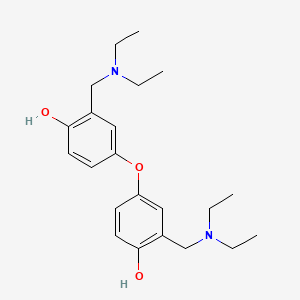
4,4'-Oxybis(alpha-(diethylamino)-o-cresol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound referred to as “NIOSH/GP3070000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers and employers recognize and control chemical hazards in the workplace .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation methods for “NIOSH/GP3070000” involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes sampling and analytical methods for workplace exposure monitoring . The synthetic routes typically involve controlled laboratory conditions to ensure the purity and stability of the compound.
Industrial Production Methods
Industrial production methods for “NIOSH/GP3070000” are designed to scale up the laboratory synthesis to meet industrial demands. These methods often involve large-scale reactors, precise temperature control, and the use of industrial-grade reagents to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
“NIOSH/GP3070000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products are often analyzed using advanced analytical techniques to ensure their purity and identify any by-products .
Aplicaciones Científicas De Investigación
“NIOSH/GP3070000” has a wide range of scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of “NIOSH/GP3070000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “NIOSH/GP3070000” include other volatile organic compounds and hazardous chemicals listed in the NIOSH Pocket Guide to Chemical Hazards . These compounds share similar properties and applications but may differ in their specific chemical structures and reactivity.
Uniqueness
“NIOSH/GP3070000” is unique due to its specific chemical structure and the particular reactions it undergoes. Its distinct properties make it valuable for specific research and industrial applications, setting it apart from other similar compounds .
Propiedades
Número CAS |
7494-55-5 |
|---|---|
Fórmula molecular |
C22H32N2O3 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-(diethylaminomethyl)-4-[3-(diethylaminomethyl)-4-hydroxyphenoxy]phenol |
InChI |
InChI=1S/C22H32N2O3/c1-5-23(6-2)15-17-13-19(9-11-21(17)25)27-20-10-12-22(26)18(14-20)16-24(7-3)8-4/h9-14,25-26H,5-8,15-16H2,1-4H3 |
Clave InChI |
DQVKKAGWZLCNID-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)O)CN(CC)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


